![molecular formula C18H25NO2 B1208635 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol CAS No. 6301-87-7](/img/structure/B1208635.png)
2-Aminoestra-1,3,5(10)-triene-3,17beta-diol
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Overview
Description
2-Aminoestra-1,3,5(10)-triene-3,17beta-diol is a 3-hydroxy steroid.
Scientific Research Applications
Estrogen Receptor Binding
2-Aminoestra-1,3,5(10)-triene-3,17beta-diol and its isomers demonstrate selectivity towards estrogen receptors. In a study, these compounds were synthesized and tested in a radioligand-binding assay, showing that they have lower relative binding affinities for estrogen receptors compared to estra-1,3,5(10)-triene-3,17beta-diol. The tested compounds exhibit very low affinities for androgen and progesterone receptors, making them selective for estrogen receptors (Tapolcsányi et al., 2002).
Molecular Structure Analysis
The molecular structures of various derivatives of 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol have been established through X-ray diffraction analysis. Studies have examined the impact of different substituents on the conformation of the carbon skeleton of these molecules (Starova et al., 2004).
Synthesis and Conformation
Research has focused on the synthesis and conformation of diastereomeric diols in the 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol series. These studies have provided insights into the preferred conformation of the D-ring with 17beta-substituents and how it varies depending on the substituent (Schwarz et al., 2003).
Synthesis of Steroidal Tetrahydrooxazin-2-ones
Research has also explored the synthesis of steroidal tetrahydrooxazin-2-ones using 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol derivatives. These studies have investigated the conditions under which these compounds undergo oxidation and the formation of a tetrahydrooxazin-2-one ring (Schneider et al., 1987).
Photochemistry and Synthetic Applications
Further studies have looked into the photochemistry and synthetic applications of 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol derivatives. These include the preparation of steroidal cinnamates and the investigation of their photochemical behavior, providing insights into the potential applications of these compounds in various fields (Al Azani et al., 2014).
properties
CAS RN |
6301-87-7 |
---|---|
Product Name |
2-Aminoestra-1,3,5(10)-triene-3,17beta-diol |
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7,19H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
YGXXBXKYOPKULI-XSSYPUMDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)N)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)N)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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